2-(3-Methoxy-4-nitrophenyl)ethylamine
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Overview
Description
2-(3-Methoxy-4-nitrophenyl)ethylamine is an organic compound that belongs to the class of aromatic amines It features a phenyl ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position, connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-nitrophenyl)ethylamine typically involves the nitration of 3-methoxyphenethylamine. The process begins with the slow addition of 3-methoxyphenethylamine to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred until the nitration is complete. The product is isolated by neutralizing the reaction mixture, extracting with an organic solvent, and purifying through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-4-nitrophenyl)ethylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethylamine chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-(3-Methoxy-4-aminophenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-(3-Methoxy-4-nitrophenyl)ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)ethylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The methoxy group can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3-Methoxyphenethylamine: Lacks the nitro group, resulting in different chemical and biological properties.
4-Nitrophenethylamine: Lacks the methoxy group, affecting its reactivity and applications.
2-(4-Nitrophenyl)ethylamine: Similar structure but without the methoxy group, leading to different chemical behavior
Uniqueness: 2-(3-Methoxy-4-nitrophenyl)ethylamine is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104103-17-5 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
FWWRWPAVNUETPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)[N+](=O)[O-] |
Origin of Product |
United States |
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